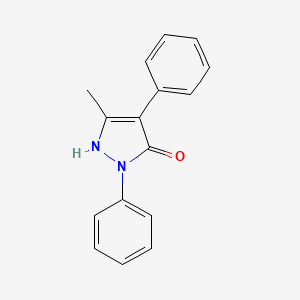
3-metil-1,4-difenil-1H-pirazol-5-ol
Descripción general
Descripción
The compound of interest, 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions. For instance, the synthesis of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved and characterized by various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction studies . Similarly, the synthesis of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol would likely involve similar synthetic strategies, with careful selection of starting materials and reaction conditions to ensure the introduction of the appropriate substituents at the desired positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a pyrazoline compound was determined, revealing a monoclinic system with space group I2/a . The molecular structure is stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions. These structural features are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and cyclization reactions. For instance, reactions of 1,3-diphenyl-2-pyrazolin-5-one led to the synthesis of new pyrazole and pyrazolone derivatives . The reactivity of the pyrazole ring allows for the introduction of various functional groups, which can significantly alter the physical, chemical, and biological properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, melting point, and stability. The thermal decomposition of pyrazole derivatives can be studied using thermogravimetric analysis, as was done for the compound mentioned in paper . Additionally, the electronic structure and properties such as polarizability and hyperpolarizability can be investigated using computational methods like DFT, which provide insights into the compound's potential applications in nonlinear optics .
Aplicaciones Científicas De Investigación
Investigación farmacéutica: Propiedades anticancerígenas
El núcleo de pirazol del compuesto ha sido explorado por su potencial en el tratamiento del cáncer. Los estudios han demostrado que los derivados de este compuesto exhiben actividad citotóxica contra varias líneas celulares cancerosas. Por ejemplo, ciertos derivados han demostrado una notable actividad citotóxica con valores de IC50 mejores que el fármaco estándar cisplatino . Esto sugiere que el compuesto podría ser un andamiaje para desarrollar nuevos agentes anticancerígenos.
Actividad biológica: Efectos antiinflamatorios y analgésicos
Los derivados de pirazol son conocidos por poseer una amplia gama de actividades biológicas. Específicamente, se ha informado que exhiben propiedades antiinflamatorias y analgésicas . Esto los hace valiosos para el desarrollo de nuevos medicamentos que pueden ayudar a controlar el dolor y la inflamación.
Industria agroquímica: Desarrollo de pesticidas
La versatilidad del núcleo de pirazol se extiende a la industria agroquímica, donde se utiliza en la síntesis de pesticidas. La flexibilidad estructural permite la creación de compuestos que pueden dirigirse a una variedad de plagas, lo que podría conducir a soluciones más efectivas para la protección de cultivos .
Ciencia de materiales: Síntesis de semiconductores orgánicos
Los compuestos basados en pirazol tienen aplicaciones en la ciencia de materiales, particularmente en la síntesis de semiconductores orgánicos. Sus propiedades electrónicas únicas los hacen adecuados para su uso en dispositivos electrónicos, como diodos emisores de luz orgánicos (OLED) y fotovoltaicos orgánicos (OPV) .
Síntesis química: Enfoques de química verde
El compuesto se ha utilizado en enfoques de química verde para la síntesis de varias moléculas orgánicas. Por ejemplo, se ha utilizado en las reacciones de condensación con aldehídos aromáticos utilizando catalizadores ecológicos . Esto se alinea con la creciente necesidad de procesos químicos sostenibles y ecológicos.
Química de coordinación: Síntesis de ligandos
En la química de coordinación, la porción de pirazol puede actuar como un ligando, coordinándose con iones metálicos para formar complejos. Estos complejos tienen aplicaciones potenciales en catálisis, materiales magnéticos y como sensores .
Descubrimiento de fármacos: Agentes antidepresivos y antimicrobianos
La investigación ha indicado que los derivados de pirazol pueden funcionar como agentes antidepresivos y antimicrobianos. Su adaptabilidad estructural permite la sintonización fina de sus propiedades farmacológicas, lo cual es crucial en el proceso de descubrimiento de fármacos .
Modelado molecular: Diseño de fármacos
Los derivados del compuesto se han utilizado en estudios de modelado molecular para diseñar fármacos con interacciones específicas con el objetivo. Este enfoque computacional ayuda a predecir la eficacia y la seguridad de los posibles candidatos a fármacos antes de que se sinteticen .
Mecanismo De Acción
Target of Action
Some studies suggest that similar pyrazole derivatives have shown cytotoxic activity against several human cell lines . In particular, they have been found to be effective against colorectal RKO carcinoma cells .
Mode of Action
It has been observed that some derivatives of these compounds have good radical scavenging activity . This suggests that they might interact with their targets by neutralizing harmful free radicals in the body, thereby preventing or slowing down the damage to cells.
Biochemical Pathways
It has been reported that autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis . This suggests that these compounds might affect the pathways related to cell survival and programmed cell death.
Result of Action
The result of the action of these compounds is cytotoxic in nature. For instance, compound 3i, a derivative of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . This suggests that these compounds can effectively inhibit the growth of certain cancer cells.
Direcciones Futuras
The future directions in the research of pyrazole derivatives, including 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, could involve exploring their various chemical, biological, agrochemical, and pharmacological properties . For instance, many pyrazoles have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry .
Propiedades
IUPAC Name |
5-methyl-2,4-diphenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFVSEKKXOPNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350419, DTXSID10902283 | |
| Record name | 11E-408S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1520 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79481-69-9 | |
| Record name | 11E-408S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)
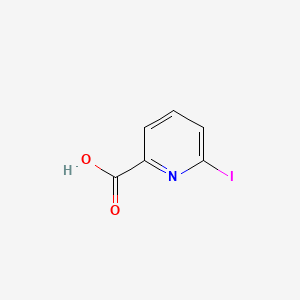


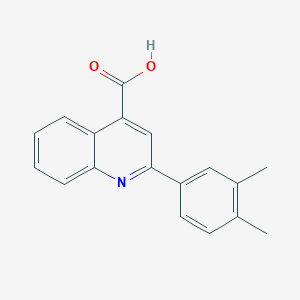



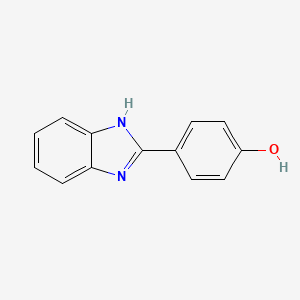


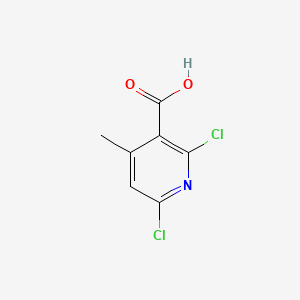

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)